molecular formula C11H14F3N B1468824 3-[2-(Trifluoromethyl)phenyl]butan-2-amine CAS No. 21894-66-6

3-[2-(Trifluoromethyl)phenyl]butan-2-amine

Cat. No. B1468824
CAS RN: 21894-66-6
M. Wt: 217.23 g/mol
InChI Key: UQBSLKCKICAAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[2-(Trifluoromethyl)phenyl]butan-2-amine” is a chemical compound with the CAS Number: 21894-66-6. It has a molecular weight of 217.23 . It’s a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-2-[2-(trifluoromethyl)phenyl]propylamine . The InChI code is 1S/C11H14F3N/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-8H,15H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 3-[2-(Trifluoromethyl)phenyl]butan-2-amine is part of a broader family of chemicals involved in various synthetic and chemical reaction studies. For instance, the trifluoromethyl group is often targeted for its electron-withdrawing properties, which can significantly alter the reactivity and physical properties of molecules. A study by Sato et al. (2006) explored the trifluoromethylation at the α‐Position of α,β‐Unsaturated Ketones, highlighting the synthetic utility of trifluoromethylated compounds and mechanisms involving rhodium catalysts and dimethyl zinc for waste disposal (Sato, Omote, Ando, & Kumadaki, 2006).

Catalysis and Organic Transformations

The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid was found to catalyze dehydrative condensation between carboxylic acids and amines, indicating the significance of trifluoromethylated phenyl groups in catalysis. The study by Wang, Lu, & Ishihara (2018) elucidates the role of boronic acid and its ortho-substituent in preventing the coordination of amines, thereby accelerating amidation, useful for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Mechanism of Action

The mechanism of action of “3-[2-(Trifluoromethyl)phenyl]butan-2-amine” is not clear from the information I found. This compound might be used in various fields, such as drug discovery and materials science.

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-8H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSLKCKICAAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(Trifluoromethyl)phenyl]butan-2-amine
Reactant of Route 2
3-[2-(Trifluoromethyl)phenyl]butan-2-amine
Reactant of Route 3
3-[2-(Trifluoromethyl)phenyl]butan-2-amine
Reactant of Route 4
3-[2-(Trifluoromethyl)phenyl]butan-2-amine
Reactant of Route 5
Reactant of Route 5
3-[2-(Trifluoromethyl)phenyl]butan-2-amine
Reactant of Route 6
3-[2-(Trifluoromethyl)phenyl]butan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.